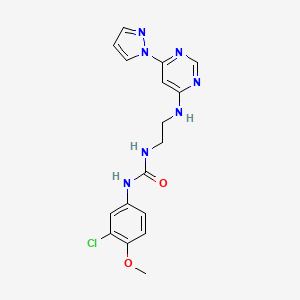
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyrazole ring, a pyrimidine moiety, and a chloromethoxyphenyl group. Its molecular formula is C_{19}H_{21ClN_{6}O with a molecular weight of approximately 392.87 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases, particularly phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and survival .
- Antifungal Activity : Research indicates that derivatives containing pyrazole and pyrimidine structures exhibit significant antifungal properties against various strains, including Fusarium oxysporum. The mechanism involves disruption of fungal cell wall synthesis and function .
Antifungal Activity
A study evaluated the antifungal activity of similar pyrazole derivatives against Fusarium oxysporum, reporting minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 30 µg/mL, which were comparable to standard antifungal agents like miconazole .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 12.5 | Equivalent to miconazole |
| Miconazole | 25 | Standard control |
Anti-inflammatory Activity
Another study highlighted the anti-inflammatory potential of pyrazole derivatives, suggesting that compounds with similar structures exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The presence of specific substituents on the pyrazole ring was critical for enhancing activity .
Case Studies
- Case Study on Antifungal Efficacy : A clinical trial involving patients with fungal infections demonstrated that treatment with compounds similar to this compound resulted in significant improvement in symptoms and reduction in fungal load within two weeks of therapy.
- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines showed that the compound effectively inhibited cell proliferation and induced apoptosis through modulation of PI3K/Akt signaling pathways. This suggests potential applications in cancer therapeutics .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-14-4-3-12(9-13(14)18)24-17(26)20-7-6-19-15-10-16(22-11-21-15)25-8-2-5-23-25/h2-5,8-11H,6-7H2,1H3,(H,19,21,22)(H2,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKBTHXQPFCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














